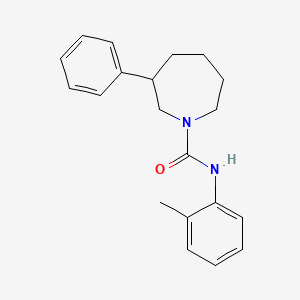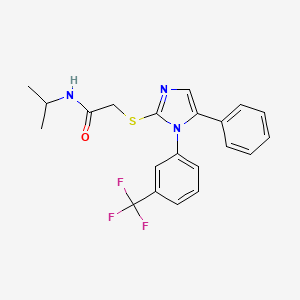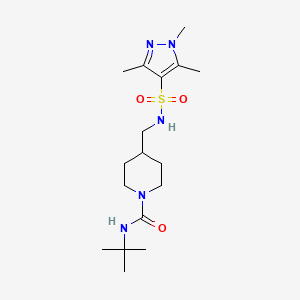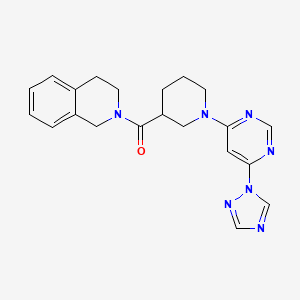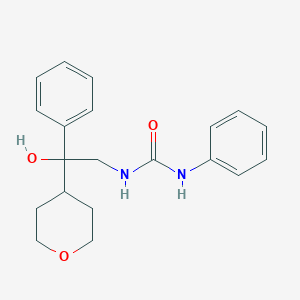
1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea, also known as THP-phenylurea, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP-phenylurea has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel Synthesis Methods : The compound 1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-phenylurea and its derivatives have been a subject of research in the context of novel synthesis methods. A study focused on the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation, providing advantages such as simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).
Crystal Structure and Biological Evaluation : Another significant area of research includes the synthesis and crystal structure analysis of related compounds, such as novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. These compounds have been evaluated for their potential in suppressing cancer cell growth (Zheng et al., 2010).
Diversity-Oriented Synthesis : The compound is also involved in diversity-oriented synthesis research, where derivatives like (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones have been synthesized. These derivatives offer rapid access to a wide range of non-natural compounds for screening against various biological targets (Zaware et al., 2011).
Applications in Anticorrosion and Polymer Modification
Anticorrosion Performance : Research has been conducted on pyran-2-one derivatives for their performance as corrosion inhibitors on mild steel in acidic media. This application is crucial in industrial contexts for material protection (El Hattak et al., 2021).
Functional Modification of Polymers : The compound plays a role in the functional modification of polymers, such as in the radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation with various amines. This modification enhances the polymers' thermal stability and biological activity, expanding their potential in medical applications (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(22-18-9-5-2-6-10-18)21-15-20(24,16-7-3-1-4-8-16)17-11-13-25-14-12-17/h1-10,17,24H,11-15H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWNOOPKKRBDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)
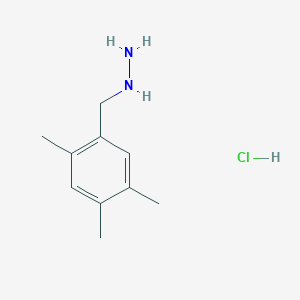
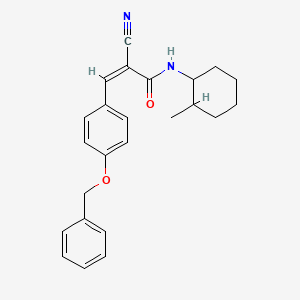
![2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2357031.png)
![ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2357032.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)
